1-benzyl-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpiperidine-4-carboxamide
Overview
Description
1-benzyl-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an oxadiazole moiety, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a suitable leaving group with a methoxyphenyl moiety.
Formation of the piperidine ring: This can be accomplished through cyclization reactions involving appropriate precursors.
Final coupling: The final step involves coupling the oxadiazole and piperidine intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the oxadiazole ring can produce corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties, which can be explored for therapeutic applications.
Industry: Its chemical reactivity can be harnessed for the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance its binding affinity to certain targets, while the piperidine ring can influence its overall pharmacokinetic properties. The exact pathways and targets involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
1-benzyl-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-benzyl-3-(3-methoxybenzyl)urea: This compound shares the methoxybenzyl group but lacks the oxadiazole and piperidine moieties, resulting in different chemical and biological properties.
Indole derivatives: These compounds also contain aromatic rings and exhibit diverse biological activities, but their structure and reactivity differ significantly from the oxadiazole-containing compound.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-benzyl-N-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-27(17-22-25-23(26-31-22)20-9-6-10-21(15-20)30-2)24(29)19-11-13-28(14-12-19)16-18-7-4-3-5-8-18/h3-10,15,19H,11-14,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNIEAFLYCVBFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=CC=C2)OC)C(=O)C3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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